molecular formula C5H11NO2S B13231134 (2-Methylcyclopropyl)methanesulfonamide

(2-Methylcyclopropyl)methanesulfonamide

Cat. No.: B13231134
M. Wt: 149.21 g/mol
InChI Key: MYRBXHUPEUYBHN-UHFFFAOYSA-N
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Description

(2-Methylcyclopropyl)methanesulfonamide is an organic compound with the molecular formula C5H11NO2S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylcyclopropyl)methanesulfonamide typically involves the reaction of 2-methylcyclopropylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

2-Methylcyclopropylamine+Methanesulfonyl chlorideThis compound+HCl\text{2-Methylcyclopropylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Methylcyclopropylamine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Methylcyclopropyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

(2-Methylcyclopropyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylcyclopropyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated by hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with similar chemical properties.

    Sulfanilamide: A well-known sulfonamide used in pharmaceuticals.

    Sulfamethoxazole: An antibiotic that contains a sulfonamide group.

Uniqueness

(2-Methylcyclopropyl)methanesulfonamide is unique due to its cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

(2-methylcyclopropyl)methanesulfonamide

InChI

InChI=1S/C5H11NO2S/c1-4-2-5(4)3-9(6,7)8/h4-5H,2-3H2,1H3,(H2,6,7,8)

InChI Key

MYRBXHUPEUYBHN-UHFFFAOYSA-N

Canonical SMILES

CC1CC1CS(=O)(=O)N

Origin of Product

United States

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